molecular formula C11H13ClN2O2 B1627188 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline CAS No. 915920-83-1

2-Chloro-5-(morpholin-4-ylcarbonyl)aniline

Cat. No. B1627188
M. Wt: 240.68 g/mol
InChI Key: FUFNDXFDVSYZAL-UHFFFAOYSA-N
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Description

2-Chloro-5-(morpholin-4-ylcarbonyl)aniline is a chemical compound with the CAS Number: 915920-83-1 . It has a molecular weight of 240.69 and its molecular formula is C11H13ClN2O2 .

Physical and Chemical Properties This compound is a solid at room temperature . The InChI Code for this compound is 1S/C11H13ClN2O2/c12-9-2-1-8 (7-10 (9)13)11 (15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 .

Scientific Research Applications

Optimization of Src Kinase Inhibitors

Research has demonstrated the potential of compounds related to 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline in the optimization of inhibitors targeting Src kinase activity, which plays a crucial role in cancer progression and metastasis. For instance, derivatives showing potent inhibition of Src kinase activity and Src-mediated cell proliferation were identified, highlighting the compound's utility in developing anti-cancer therapies (Boschelli et al., 2001).

Antimalarial Activity

Another significant application involves the synthesis of 4-anilinoquinolines with morpholino side chains, demonstrating potent in vitro and in vivo antimalarial activity. These compounds were effective against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, and one morpholino derivative was noted for curing mice infected with Plasmodium berghei, indicating a promising avenue for antimalarial drug development (Delarue et al., 2001).

Chemical Synthesis and Reaction Studies

In the realm of chemical synthesis, 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline derivatives have been explored for their reactivity and potential in creating novel compounds. For example, the reaction of 2-chloro-6-thio-7-methylpurine with morpholine, among others, yielded products with potential relevance in various chemical synthesis applications, expanding the toolkit available for heterocyclic compound development (Kochergin et al., 2012).

Material Science and Polymerization Catalysts

Further, derivatives of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline have been utilized in material science, particularly in the preparation of complexes for olefin polymerization. This showcases the compound's versatility not just in pharmaceuticals but also in facilitating the development of new materials with potential industrial applications (Jun et al., 2013).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(3-amino-4-chlorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFNDXFDVSYZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586164
Record name (3-Amino-4-chlorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(morpholin-4-ylcarbonyl)aniline

CAS RN

915920-83-1
Record name (3-Amino-4-chlorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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